2-(3-nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, oxoethyl, tert-butylphenoxy, and dioxoisoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the nitrophenyl and tert-butylphenoxy precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sodium borohydride, tin(II) chloride dihydrate, and various solvents such as dimethyl sulfoxide (DMSO) and dichloroethane (DCE) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group to an amine using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, tin(II) chloride dihydrate.
Solvents: DMSO, dichloroethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce nitro derivatives .
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-butylphenoxy)-N-(5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-yl)acetamide
- 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
- 2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H26N2O8 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C33H26N2O8/c1-33(2,3)22-8-12-25(13-9-22)43-26-14-10-23(11-15-26)34-30(37)27-16-7-21(18-28(27)31(34)38)32(39)42-19-29(36)20-5-4-6-24(17-20)35(40)41/h4-18H,19H2,1-3H3 |
InChI Key |
ZOZVLHSQILZOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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